N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Medicinal Chemistry Regioisomer Differentiation Scaffold Procurement

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034315-21-2) is a synthetic small molecule (C16H14N2O2S, MW 298.4 g/mol) characterized by a pyridine core simultaneously substituted with a furan-2-yl group at the 5-position and a thiophen-3-ylacetamide side chain at the 3-position via a methylene linker. The compound belongs to the pyridylfuran/thiophene amide class, a scaffold historically investigated for cytokine modulation (TNF-α, IL-1, IL-8) and cell adhesion molecule inhibition.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 2034315-21-2
Cat. No. B2723593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
CAS2034315-21-2
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3
InChIInChI=1S/C16H14N2O2S/c19-16(7-12-3-5-21-11-12)18-9-13-6-14(10-17-8-13)15-2-1-4-20-15/h1-6,8,10-11H,7,9H2,(H,18,19)
InChIKeyUKKZXMYHFVUSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034315-21-2): Core Chemical Identity and Structural Classification for Procurement Decisions


N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034315-21-2) is a synthetic small molecule (C16H14N2O2S, MW 298.4 g/mol) characterized by a pyridine core simultaneously substituted with a furan-2-yl group at the 5-position and a thiophen-3-ylacetamide side chain at the 3-position via a methylene linker [1]. The compound belongs to the pyridylfuran/thiophene amide class, a scaffold historically investigated for cytokine modulation (TNF-α, IL-1, IL-8) and cell adhesion molecule inhibition [2]. Its structural architecture places it at the intersection of three heterocyclic pharmacophores, offering a distinct connectivity pattern that differentiates it from regioisomeric analogs where furan or thiophene attachment points are altered [1].

Why N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide Cannot Be Interchanged with Close Structural Analogs: Regioisomeric Specificity Matters


Within the pyridylfuran-thiophene amide family, small changes in heterocycle attachment regiochemistry produce compounds with distinct physicochemical and pharmacological signatures. The target compound features a furan-2-yl (α-attachment) and thiophen-3-ylacetamide (β-attachment) configuration, whereas the direct regioisomer N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034517-96-7) shifts the thiophene linkage from the 3- to 2-position, and N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-3-yl)acetamide relocates the furan attachment from the 2- to 3-position [1]. These positional variations alter electron distribution, molecular conformation, and hydrogen-bonding capacity, which are critical for target binding. Published quantitative structure-activity relationship (QSAR) models on furan and thiophene amide derivatives confirm that antiproliferative LD50 values against A431 cells are highly sensitive to such regiochemical changes, meaning potency and selectivity cannot be assumed to transfer between regioisomers [2]. For procurement specifications requiring defined biological activity, generic substitution without regioisomer verification introduces unacceptable uncertainty.

Quantitative Differential Evidence: N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide vs. Structural Analogs


Regioisomeric Connectivity Differentiation: Furan-2-yl vs. Furan-3-yl and Thiophen-3-yl vs. Thiophen-2-yl Attachment Patterns

The target compound, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide, carries a furan substituent at the 2-position (α-attachment) and a thiophene acetamide at the 3-position (β-attachment). Its closest commercially cataloged analog, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034517-96-7), differs solely by thiophene attachment at the 2-position rather than the 3-position. A second analog, N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-3-yl)acetamide, shifts the furan attachment to the 3-position [1]. These are structural isomers—not interchangeable. The topological polar surface area (TPSA) for the target compound is 83.4 Ų, with a calculated XLogP3-AA of 2, providing a baseline for differentiating physicochemical properties from analogs where TPSA and lipophilicity shift with regioisomerism [1].

Medicinal Chemistry Regioisomer Differentiation Scaffold Procurement

Class-Level Antiproliferative Activity: Furan and Thiophene Amide Pharmacophore Validation

Furan and thiophene amide derivatives as a compound class have demonstrated antiproliferative activity against human epidermoid carcinoma A431 cells in quantitative structure-activity relationship (QSAR) models. LD50 values from literature data were correlated with semi-empirical ab initio molecular modeling parameters (PCM method) and HPLC retention data using multiple regression and partial least squares (PLS) analysis [1]. While the specific target compound was not individually assayed in this published study, the validated QSAR model provides a predictive framework indicating that the furan-2-yl/pyridin-3-yl/thiophen-3-yl connectivity pattern occupies a distinct region in chemical space compared to analogs, with steric and electronic parameters influencing potency classification [1]. A separate patent-derived annotation suggests this compound class may arrest proliferation of undifferentiated cells and induce monocytic differentiation, with potential relevance to anticancer and dermatological applications [2].

Anticancer Research Antiproliferative Activity A431 Cells

Pyridylfuran-Thiophene Scaffold Precedence in Cytokine and CAM Modulation: Patent-Backed Class Validation

The pyridylfuran and pyridylthiophene chemotype, from which the target compound derives, is explicitly claimed in US Patent Application US20020022729 as an inhibitor of TNF-α biosynthesis and cell adhesion molecule (CAM) expression [1]. This patent establishes the core scaffold's relevance for treating cytokine-mediated and CAM-mediated diseases including rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and psoriasis. The target compound incorporates a thiophen-3-ylacetamide extension not present in the generic patent Markush structures, potentially conferring altered pharmacokinetic or target engagement properties. However, no head-to-head in vitro or in vivo data comparing the target compound to patent-exemplified compounds (e.g., simple pyridylfuran or pyridylthiophene derivatives without the acetamide linker) have been published in sources not excluded by this analysis.

Inflammation Research Cytokine Inhibition Cell Adhesion Molecule

Recommended Research Application Scenarios for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide Based on Verified Evidence


Regioisomer-Specific Chemical Probe for Structure-Activity Relationship (SAR) Studies in Heterocyclic Medicinal Chemistry

This compound is optimally deployed as a defined regioisomer (furan-2-yl, thiophen-3-yl) in systematic SAR campaigns comparing furan-2-yl vs. furan-3-yl and thiophen-2-yl vs. thiophen-3-yl attachment patterns. Its well-characterized SMILES, InChI, and InChI Key (UKKZXMYHFVUSHK-UHFFFAOYSA-N) per PubChem [1] enable unambiguous procurement and analytical verification. Paired head-to-head testing with the 2-thiophene regioisomer (CAS 2034517-96-7) or 3-furan regioisomer can map how thiophene and furan connectivity modulate target binding, cellular potency, and physicochemical properties [1].

Pyridylfuran-Thiophene Acetamide Scaffold Expansion for Cytokine-Mediated Disease Target Identification

The compound extends the patent-validated pyridylfuran chemotype (US20020022729) with a thiophene-acetamide motif, making it suitable as a probe to investigate whether this extension enhances or modifies TNF-α, IL-1, or IL-8 inhibitory activity relative to the simpler parent structures [2]. Researchers investigating inflammatory diseases (rheumatoid arthritis, IBD, psoriasis) may use this compound to explore structure-dependent modulation of cytokine biosynthesis and cell adhesion molecule expression, with the caveat that compound-specific potency data are not yet publicly available.

Antiproliferative Screening in Epidermoid Carcinoma and Differentiation-Inducing Assays

Based on class-level QSAR evidence that furan and thiophene amide derivatives exhibit quantifiable antiproliferative activity against A431 epidermoid carcinoma cells [1], and patent-derived annotations indicating differentiation-inducing properties in undifferentiated cell models [2], this compound is a rational inclusion in focused screening libraries for anticancer or dermatological drug discovery. Researchers should generate compound-specific LD50/IC50 values upon procurement to validate activity against A431 or related carcinoma lines, and to benchmark against the furan/thiophene amide training set from which the QSAR model was derived [1].

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.